molecular formula C18H18ClN5O2 B2538461 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-52-8

5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2538461
CAS No.: 899736-52-8
M. Wt: 371.83
InChI Key: KZUATNDROQYQOB-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Attachment of Benzyl Groups: The benzyl groups are attached through alkylation reactions using appropriate benzyl halides.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group may impart distinct properties compared to other similar compounds, such as enhanced potency or selectivity in certain applications.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-4-2-3-13(9-15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-7-14(19)8-6-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUATNDROQYQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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